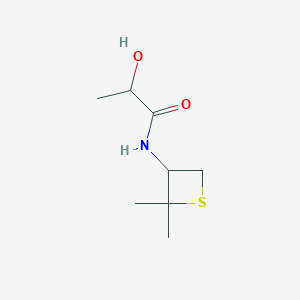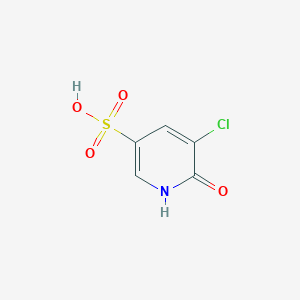![molecular formula C7H5ClN4 B13002617 3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
3-Chloropyrido[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrido[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H5ClN4. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the formation of a domino imine followed by intramolecular annulation and subsequent reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyrido[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Chloropyrido[3,4-b]pyrazin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Industry: It can be used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloropyrido[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyrido[2,3-b]pyrazine derivatives: These compounds also have a similar core structure and are used in similar applications.
Uniqueness
3-Chloropyrido[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C7H5ClN4 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
3-chloropyrido[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-3-11-4-1-2-10-7(9)6(4)12-5/h1-3H,(H2,9,10) |
Clave InChI |
TZOWNZMXAVIGIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=NC(=CN=C21)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13002536.png)
![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)





![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)






